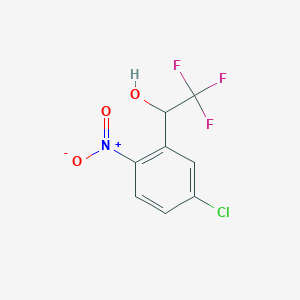![molecular formula C12H13ClF3N B11719353 6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B11719353.png)
6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[310]hexane hydrochloride is a chemical compound known for its unique bicyclic structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the formation of the bicyclic core followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The trifluoromethyl group is then introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under conditions that promote the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The bicyclic structure provides rigidity, which can influence the binding affinity and selectivity towards certain receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 2-(Trifluoromethyl)phenyl isocyanate
- 3-(Trifluoromethyl)phenyl isocyanate
Uniqueness
6-(4-(Trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to its specific bicyclic structure combined with the trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can enhance its performance in various applications compared to similar compounds.
Properties
Molecular Formula |
C12H13ClF3N |
|---|---|
Molecular Weight |
263.68 g/mol |
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C12H12F3N.ClH/c13-12(14,15)8-3-1-7(2-4-8)11-9-5-16-6-10(9)11;/h1-4,9-11,16H,5-6H2;1H |
InChI Key |
JMKRWIJPTFRLRU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2C3=CC=C(C=C3)C(F)(F)F)CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorooxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B11719278.png)
![3-Bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene hydrochloride](/img/structure/B11719279.png)
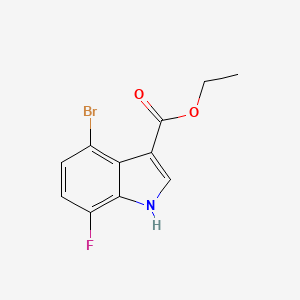
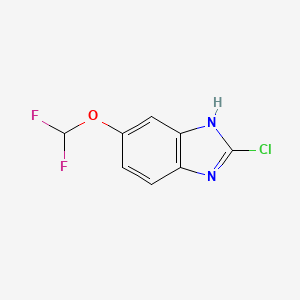
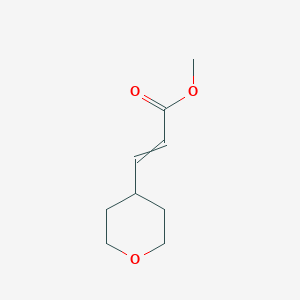
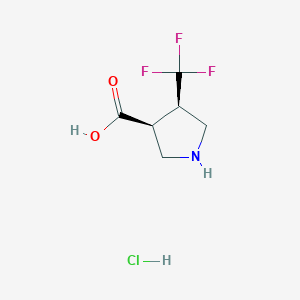
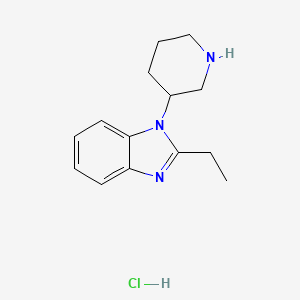
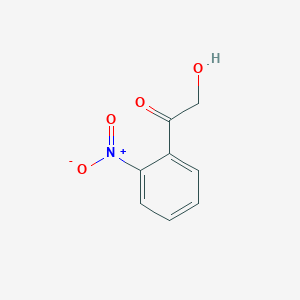
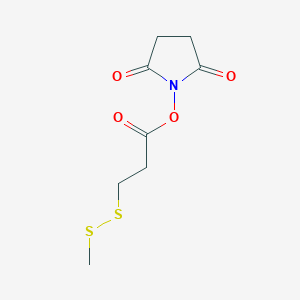
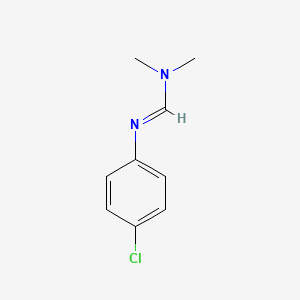
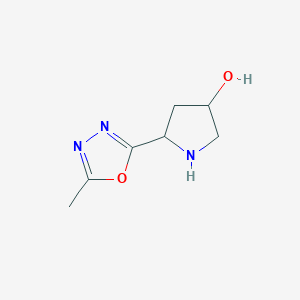

![3-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B11719361.png)
